Cilomilast-d9
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Overview
Description
Synthesis Analysis
The synthesis of Cilomilast and its isotopologues, such as Cilomilast-d9, involves complex organic chemistry techniques. While detailed synthetic routes for Cilomilast-d9 specifically are not widely published, the process likely mirrors that of similar deuterated compounds, where deuterium is introduced into the molecule at specific positions to create a labeled variant. This process often involves the use of deuterium gas or deuterated reagents in the chemical synthesis to replace hydrogen atoms with deuterium, a stable hydrogen isotope. A study related to the synthesis of stable isotope-labeled compounds, including D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol, provides insights into methodologies that could be analogous to the synthesis of Cilomilast-d9, highlighting the use of isotopic abundance and purity in the final product (Tu et al., 2016).
Molecular Structure Analysis
Cilomilast's molecular structure is characterized by its selective inhibition of the PDE4 enzyme, crucial for its therapeutic effects. The molecular structure analysis of Cilomilast-d9 would focus on the positions where deuterium atoms have been incorporated and how these modifications affect the molecule's three-dimensional conformation and interaction with biological targets. Structural studies on PDE4 inhibitors like cilomilast reveal a common scheme for inhibitor binding, involving a hydrophobic clamp and hydrogen bonding to a glutamine residue, which may be influenced by the introduction of deuterium atoms in Cilomilast-d9 (Card et al., 2004).
Chemical Reactions and Properties
Cilomilast's chemical reactions primarily involve its interaction with the PDE4 enzyme, leading to increased levels of intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. The chemical properties of Cilomilast-d9, including its reactivity, stability, and interaction with biological molecules, would be central to understanding its role as a research tool. The pharmacological profile of cilomilast, including its metabolism and excretion, involves extensive metabolization with specific pathways like decyclopentylation and hydroxylation, which could be affected by the deuterium substitution in Cilomilast-d9 (Giembycz, 2001).
Scientific Research Applications
Mechanism of Action and Therapeutic Applications
Cilomilast exhibits its therapeutic effects through the inhibition of PDE4, an enzyme that breaks down cyclic AMP (cAMP) in pro-inflammatory and immune cells. This action results in an anti-inflammatory effect, making cilomilast a candidate for treating diseases characterized by inflammation, such as COPD and asthma. The selectivity for PDE4D over other subtypes is attributed to its improved side-effect profile compared to first-generation inhibitors. Moreover, cilomilast has been shown to be well-tolerated in human subjects, with a pharmacokinetic profile that does not significantly alter when coadministered with other commonly prescribed medications for COPD and asthma, indicating no need for dose adjustments in smokers versus non-smokers (Giembycz, 2001; Baeumer, 2005).
Anti-inflammatory Effects and Clinical Efficacy
Pharmacokinetic and Pharmacodynamic Profile
Cilomilast's pharmacokinetic properties, such as bioavailability, half-life, and metabolism, have been well-characterized, indicating its rapid absorption and extensive metabolism with predominant urinary excretion. Studies have also evaluated cilomilast's pharmacokinetic interactions with other drugs like digoxin and theophylline, showing minimal to no clinically significant effects, which suggests a low potential for drug-drug interactions (Zussman et al., 2001; Murdoch et al., 2004).
Potential in Renal Tubulointerstitial Fibrosis
Emerging research has explored cilomilast's role beyond respiratory conditions, such as its protective effects against renal tubulointerstitial fibrosis in chronic kidney diseases (CKDs). This application is particularly significant due to the lack of effective therapies for CKDs. Cilomilast's mechanism involves inhibiting the TGF-β1-Smad2/3 signaling pathway, highlighting its potential for broader therapeutic applications (Xu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UDCOFZOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
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